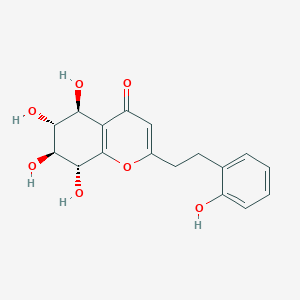
SSVFVADPK-(Lys-13C6,15N2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SSVFVADPK-(Lys-13C6,15N2): is a peptide compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound has a molecular weight of 957.00 and a formula of C3713C6H68N815N2O14 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SSVFVADPK-(Lys-13C6,15N2) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the peptide sequence. The process typically includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled one amino acid at a time on a solid support. The isotopically labeled lysine (Lys-13C6,15N2) is incorporated at the desired position in the sequence .
Industrial Production Methods: Industrial production of SSVFVADPK-(Lys-13C6,15N2) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and rigorous purification techniques to ensure high purity and yield. The final product is often lyophilized and stored under specific conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: SSVFVADPK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, SSVFVADPK-(Lys-13C6,15N2) is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies. The stable isotopes allow for precise quantitation and structural analysis of the peptide .
Biology: In biological research, the compound is used to study protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms. The isotopic labeling provides a means to track the peptide within biological systems .
Medicine: In medicine, SSVFVADPK-(Lys-13C6,15N2) is utilized in drug development and pharmacokinetic studies. The stable isotopes help in understanding the metabolic pathways and distribution of the peptide in vivo .
Industry: In industrial applications, the compound is used in the development of diagnostic assays and as a standard in analytical techniques .
Mecanismo De Acción
The mechanism of action of SSVFVADPK-(Lys-13C6,15N2) involves its interaction with specific molecular targets and pathways. The stable isotopes allow for detailed tracking and analysis of the peptide’s behavior within biological systems. The compound can bind to specific receptors or enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
SSVFVADPK-(Lys-13C6): Labeled with carbon-13 only.
SSVFVADPK-(Lys-15N2): Labeled with nitrogen-15 only.
SSVFVADPK-(Lys-D4): Labeled with deuterium.
Uniqueness: SSVFVADPK-(Lys-13C6,15N2) is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C43H68N10O14 |
|---|---|
Peso molecular |
957.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C43H68N10O14/c1-22(2)33(51-37(60)28(18-25-12-7-6-8-13-25)48-41(64)34(23(3)4)52-38(61)30(21-55)50-36(59)26(45)20-54)40(63)46-24(5)35(58)49-29(19-32(56)57)42(65)53-17-11-15-31(53)39(62)47-27(43(66)67)14-9-10-16-44/h6-8,12-13,22-24,26-31,33-34,54-55H,9-11,14-21,44-45H2,1-5H3,(H,46,63)(H,47,62)(H,48,64)(H,49,58)(H,50,59)(H,51,60)(H,52,61)(H,56,57)(H,66,67)/t24-,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1/i9+1,10+1,14+1,16+1,27+1,43+1,44+1,47+1 |
Clave InChI |
JIMHBKLTUSGWDO-ITKLQJECSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)












